An In-depth Technical Guide to 2,3-Pentanedione-13C2: Chemical Properties and Structure
An In-depth Technical Guide to 2,3-Pentanedione-13C2: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2,3-Pentanedione-13C2. Designed for researchers, scientists, and professionals in drug development, this document summarizes key data, outlines a representative experimental protocol, and includes detailed visualizations to facilitate understanding.
Core Chemical Properties and Structure
2,3-Pentanedione-13C2 is the isotopically labeled form of 2,3-Pentanedione, a naturally occurring α-diketone found as a fermentation product in various foods and beverages like beer, wine, and yogurt.[1] It is also utilized as a flavoring agent to impart buttery, fruity, or caramel notes.[1] The primary distinction of the 13C2 variant is the substitution of two natural carbon atoms with the heavy isotope, carbon-13. This labeling makes it an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis, particularly in mass spectrometry.[1]
The molecular structure of 2,3-Pentanedione consists of a five-carbon chain with two adjacent ketone groups at positions 2 and 3. In 2,3-Pentanedione-13C2, the specific positions of the carbon-13 labels can vary depending on the synthetic route, but they are typically at the carbonyl carbons.
Chemical structure of 2,3-Pentanedione-13C2.
Quantitative Data Summary
The following table summarizes the key quantitative data for 2,3-Pentanedione. It is important to note that most experimental data available is for the unlabeled compound. The properties of 2,3-Pentanedione-13C2 are expected to be very similar, with the most significant difference being the molecular weight.
| Property | Value | Source |
| Molecular Formula | C313C2H8O2 | - |
| Molecular Weight | 102.12 g/mol | Calculated |
| Boiling Point | 110 - 112 °C | [2][3] |
| Melting Point | -52 °C | [2][3] |
| Density | 0.957 g/cm³ at 25 °C | [3] |
| Flash Point | 18 °C | [2] |
| Vapor Pressure | 28.5 hPa at 20 °C | [2] |
| Water Solubility | 66.7 g/L at 15 °C | [3][4] |
| log P (octanol/water) | -0.85 |
Experimental Protocols
Protocol: Quantification of 2,3-Pentanedione in a Biological Matrix using GC-MS with 2,3-Pentanedione-13C2 as an Internal Standard
1. Objective: To accurately quantify the concentration of 2,3-Pentanedione in a biological sample (e.g., plasma, urine) using gas chromatography-mass spectrometry (GC-MS) and an isotopically labeled internal standard.
2. Materials:
- 2,3-Pentanedione (analytical standard)
- 2,3-Pentanedione-13C2 (internal standard)
- Biological matrix (e.g., plasma)
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Standard Preparation:
- Prepare a stock solution of 2,3-Pentanedione (1 mg/mL) in methanol.
- Prepare a stock solution of 2,3-Pentanedione-13C2 (1 mg/mL) in methanol.
- Create a series of calibration standards by spiking known amounts of the 2,3-Pentanedione stock solution into the biological matrix to achieve a concentration range relevant to the expected sample concentrations.
4. Sample Preparation:
- Thaw biological samples to room temperature.
- To 100 µL of each sample, add 10 µL of the 2,3-Pentanedione-13C2 internal standard stock solution.
- Vortex mix for 30 seconds.
- Add 500 µL of ethyl acetate for liquid-liquid extraction.
- Vortex mix for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes.
- Carefully transfer the upper organic layer to a clean tube.
- Dry the organic extract over anhydrous sodium sulfate.
- Transfer the dried extract to a GC vial for analysis.
5. GC-MS Analysis:
- Injector: Splitless mode, 250 °C.
- Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 25 °C/min, hold for 2 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer: Electron ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitor the molecular ion or a characteristic fragment ion for both 2,3-Pentanedione and 2,3-Pentanedione-13C2. For example, for unlabeled 2,3-pentanedione (MW=100.12), a characteristic fragment might be m/z 43 (CH3CO+). For the 13C2 labeled version (MW=102.12), the corresponding fragment would be shifted.
6. Data Analysis:
- Integrate the peak areas for the selected ions of both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of 2,3-Pentanedione in the unknown samples by interpolating their peak area ratios from the calibration curve.
start [label="Start: Biological Sample"];
add_is [label="Add 2,3-Pentanedione-13C2\n(Internal Standard)"];
vortex1 [label="Vortex Mix"];
add_ea [label="Add Ethyl Acetate\n(Extraction Solvent)"];
vortex2 [label="Vortex Mix"];
centrifuge [label="Centrifuge"];
transfer [label="Transfer Organic Layer"];
dry [label="Dry with Na2SO4"];
gcms [label="GC-MS Analysis"];
data [label="Data Analysis\n(Quantification)"];
end [label="End: Concentration Result"];
start -> add_is;
add_is -> vortex1;
vortex1 -> add_ea;
add_ea -> vortex2;
vortex2 -> centrifuge;
centrifuge -> transfer;
transfer -> dry;
dry -> gcms;
gcms -> data;
data -> end;
}
Experimental workflow for quantification using an internal standard.
Signaling Pathways and Metabolic Tracing
Isotopically labeled compounds like 2,3-Pentanedione-13C2 are instrumental in elucidating metabolic pathways. By introducing the labeled compound into a biological system, researchers can trace the metabolic fate of the molecule. The carbon-13 atoms act as a "tag" that can be detected by mass spectrometry, allowing for the identification of downstream metabolites that have incorporated the labeled carbons.
While there are no specific signaling pathways directly attributed to 2,3-Pentanedione-13C2 in the available literature, the diagram below illustrates a conceptual workflow for its use in a metabolic tracing experiment.
